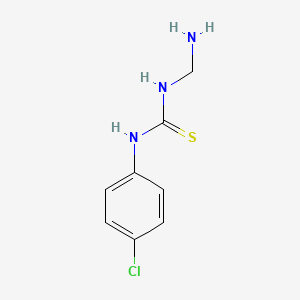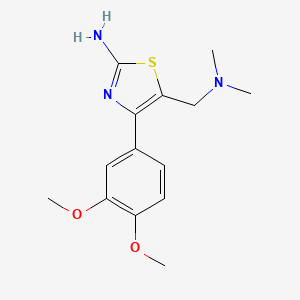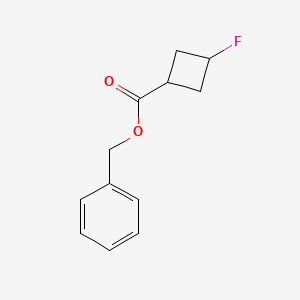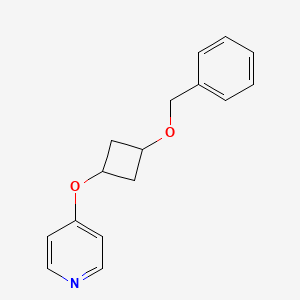
4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a cyclobutoxy group, which in turn is substituted with a benzyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclobutoxy intermediate, which is then coupled with a pyridine derivative. The benzyloxy group is introduced through a nucleophilic substitution reaction.
Synthesis of Cyclobutoxy Intermediate: The cyclobutoxy group can be synthesized via a cyclization reaction of a suitable precursor, such as a 1,3-dihalide, under basic conditions.
Coupling with Pyridine: The cyclobutoxy intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of Benzyloxy Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs.
化学反応の分析
Types of Reactions
4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
4-(Trans-3-(benzyloxy)cyclobutoxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
4-(Trans-3-(benzyloxy)cyclobutoxy)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to benzene or quinoline derivatives. This can result in different reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
4-(3-phenylmethoxycyclobutyl)oxypyridine |
InChI |
InChI=1S/C16H17NO2/c1-2-4-13(5-3-1)12-18-15-10-16(11-15)19-14-6-8-17-9-7-14/h1-9,15-16H,10-12H2 |
InChIキー |
MRPDFNYBUBUEBB-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1OC2=CC=NC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


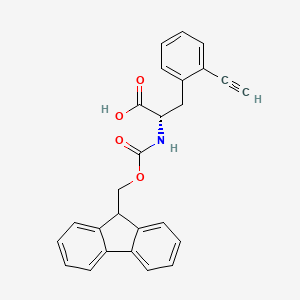
![(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one](/img/structure/B12835163.png)
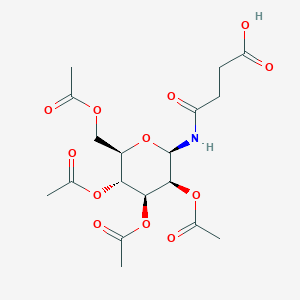

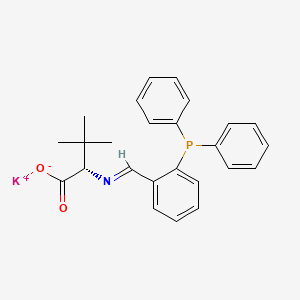
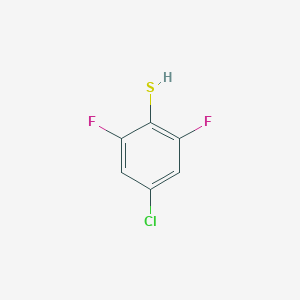
![(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B12835188.png)


